1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
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Overview
Description
1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridinones. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the dioxaborolane group suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the Dioxaborolane Group: This step often involves the reaction of the pyridinone derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinone core or the benzyl group.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also facilitate cross-coupling reactions by forming stable intermediates with palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-5-bromopyridin-2(1H)-one: Similar structure but with a bromine atom instead of the dioxaborolane group.
1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Similar structure but without the carbonyl group in the pyridinone core.
Uniqueness
1-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is unique due to the presence of the dioxaborolane group, which imparts specific reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C19H24BNO3 |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)13-21(17(14)22)12-15-9-7-6-8-10-15/h6-11,13H,12H2,1-5H3 |
InChI Key |
LOCJZSHSDQTBSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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